molecular formula C34H40N4O7S B136122 Fmoc-Arg(Pbf)-OH CAS No. 154445-77-9

Fmoc-Arg(Pbf)-OH

Cat. No. B136122
CAS RN: 154445-77-9
M. Wt: 648.8 g/mol
InChI Key: HNICLNKVURBTKV-NDEPHWFRSA-N
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Description

“Fmoc-Arg(Pbf)-OH” is a compound used in peptide synthesis. It is a pre-loaded resin for the synthesis of peptide acids containing a C-terminal arginine amino-acid residue by Fmoc SPPS . The loading of the Fmoc-amino acid is carried out under conditions to minimize enantiomerization and dipeptide formation .


Synthesis Analysis

The synthesis of “Fmoc-Arg(Pbf)-OH” involves the use of a pre-loaded Wang resin, which is prepared using a synthesis-tested base resin to ensure reproducibility and efficacy in Solid Phase Peptide Synthesis (SPPS) . The loading of the Fmoc-amino acid is carried out under conditions to minimize enantiomerization and dipeptide formation .


Molecular Structure Analysis

The molecular weight of “Fmoc-Arg(Pbf)-OH” is 648.77 . Its empirical formula is C34H40N4O7S .


Chemical Reactions Analysis

“Fmoc-Arg(Pbf)-OH” is used in Fmoc solid-phase peptide synthesis . The Fmoc group is removed through a two-step mechanism reaction favored by the use of cyclic secondary amines .


Physical And Chemical Properties Analysis

“Fmoc-Arg(Pbf)-OH” appears as white to yellow to beige beads . The loading of the Fmoc-chromophore, determined photometrically upon treatment with DBU/DMF, ranges from 0.20 - 1.00 mmol/g . .

Scientific Research Applications

Peptide-Based Hydrogels (PHGs) for Biomedical Applications

Peptide-based hydrogels (PHGs) are biocompatible materials that find applications in biological, biomedical, and biotechnological contexts. Fmoc-Arg(Pbf)-OH derivatives have been investigated for their ability to form self-supporting hydrogels. These hydrogels exhibit several advantages:

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(Pbf)-OH is commonly used in solid-phase peptide synthesis. Researchers employ SPPS to create custom peptides for various applications, including:

Bio-Inspired Materials and Properties

Fmoc-modified amino acids and peptides inspire the development of novel materials with diverse properties:

Mechanism of Action

Target of Action

Fmoc-Arg(Pbf)-OH is primarily used in the field of peptide synthesis . Its primary target is the peptide chain that is being synthesized. The role of Fmoc-Arg(Pbf)-OH is to add an arginine residue to the peptide chain in a controlled manner .

Mode of Action

Fmoc-Arg(Pbf)-OH interacts with its target through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions. This allows the arginine residue to be added to the peptide chain. The Pbf group is an acid-labile protecting group, protecting the guanidine group of the arginine residue during peptide synthesis .

Result of Action

The result of the action of Fmoc-Arg(Pbf)-OH is the addition of an arginine residue to a peptide chain in a controlled manner

Action Environment

The action of Fmoc-Arg(Pbf)-OH is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can all influence the efficiency and outcome of the synthesis . For example, the Fmoc group is removed under basic conditions, while the Pbf group requires acidic conditions for removal . Therefore, careful control of the reaction conditions is necessary to ensure successful peptide synthesis.

Safety and Hazards

“Fmoc-Arg(Pbf)-OH” should be handled with care to avoid inhalation and contact with eyes, skin, and clothing . It should be stored in a tightly closed container in a cool dry place, preferably between 2-10°C .

properties

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICLNKVURBTKV-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463228
Record name Fmoc-Arg(Pbf)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg(Pbf)-OH

CAS RN

154445-77-9
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154445-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Arg(Pbf)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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